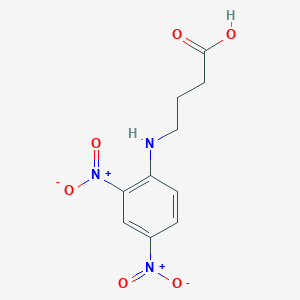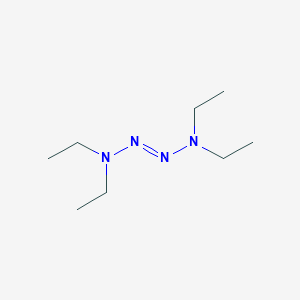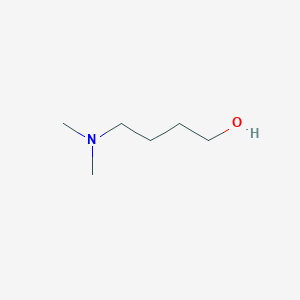
4-(Dimethylamino)butan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Dimethylamino)butan-1-ol derivatives involves various chemical methods. For instance, a series of 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and evaluated for their analgesic and anti-inflammatory activities, showcasing the versatility of this compound in synthesizing bioactive derivatives (Menozzi et al., 2000). Another study focused on the synthesis of an extended π-conjugated chromophore based on a 4-(dimethylamino)phenyl derivative, highlighting the compound's utility in developing new materials with optical properties (Antony et al., 2019).
Molecular Structure Analysis
Molecular structure analysis reveals the compound's potential in forming various hydrogen bonding interactions, crucial for its chemical behavior and applications in material science. For example, the crystal structure of a new extended π-conjugated material based on a methyl pyridinium compound showcases the importance of hydrogen bonding in stabilizing the structure and influencing its optical properties (Antony et al., 2019).
Chemical Reactions and Properties
4-(Dimethylamino)butan-1-ol undergoes various chemical reactions, demonstrating its reactivity and utility in synthesizing complex molecules. For instance, its derivatives have been synthesized for applications in antituberculosis activity, indicating its potential in medicinal chemistry (Omel’kov et al., 2019).
Physical Properties Analysis
The physical properties of 4-(Dimethylamino)butan-1-ol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields, including materials science and pharmaceuticals. Studies on new materials based on this compound emphasize the role of physical properties in determining their utility and performance in specific applications (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(Dimethylamino)butan-1-ol, such as its reactivity with other compounds, ability to form hydrogen bonds, and participation in various chemical reactions, are foundational to its applications in synthesis and materials science. Its ability to form extended π-conjugated systems with nonlinear optical properties showcases the chemical versatility and potential applications of this compound (Antony et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity : A derivative of 4-(dimethylamino)butan-1-ol, specifically 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, exhibited significant antituberculosis activity and is in the final stages of clinical trials for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).
Analgesic, Anti-inflammatory, and Anti-aggregating Properties : Another study synthesized derivatives of 4-(dimethylamino)butan-1-ol with various substitutions, finding that they displayed analgesic and anti-inflammatory activities, and strong platelet anti-aggregating properties (Menozzi et al., 2000).
Stereochemical Analysis in Amino-Carbonyl Compounds : Research into the stereochemistry of amino-carbonyl compounds, including 4-dimethylamino-2,4-diphenyl-butan-2-ol, contributed to the understanding of the absolute and relative configurations of these molecules (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Anti-histaminic Properties : A study on the dehydration of 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol led to the isolation of isomers with significant anti-histaminic properties. The study also explored structural influences on activity (Casy & Parulkar, 1969).
Peroxyl-Radical-Scavenging Activity : An exploratory study on 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, which are structurally related to 4-(dimethylamino)butan-1-ol, focused on their radical scavenging activity. This study provided insights into the antioxidative properties of these compounds (Stobiecka et al., 2016).
T-butoxycarbonylation of Amines : 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, derived from 4-(dimethylamino)butan-1-ol, was identified as a stable compound effective in the t-butoxycarbonylation of amines (Guibe-jampel & Wakselman, 1971).
Nonlinear Optical Analysis : Research on extended π-conjugated materials based on methyl pyridinium compounds, including derivatives of 4-(dimethylamino)butan-1-ol, provided insights into their crystal structure, thermal, linear, and nonlinear optical properties (Antony et al., 2019).
Safety And Hazards
“4-(Dimethylamino)butan-1-ol” is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is also classified as a combustible liquid . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
4-(dimethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLMMTYSGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158052 | |
| Record name | 4-(Dimethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butan-1-ol | |
CAS RN |
13330-96-6 | |
| Record name | 4-(Dimethylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13330-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)butan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013330966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13330-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dimethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



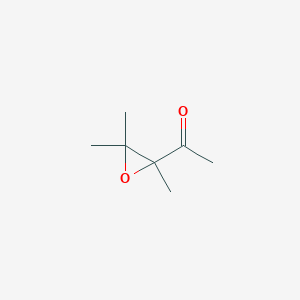
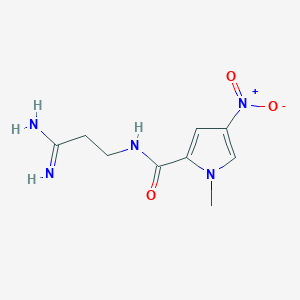
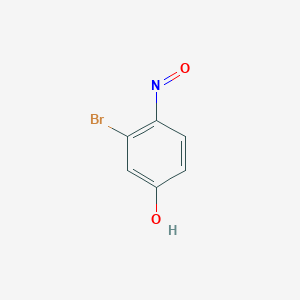
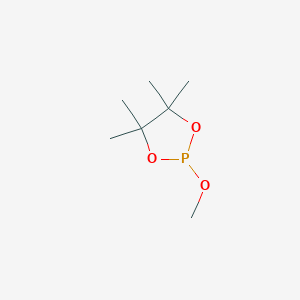

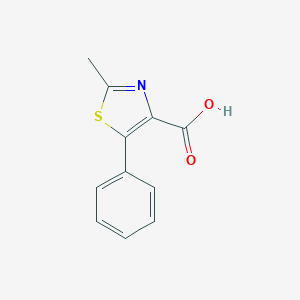
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
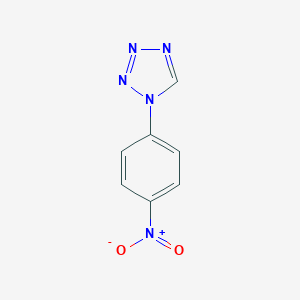

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

